molecular formula C27H29N3O3S B2883421 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one CAS No. 610759-83-6

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one

Cat. No.: B2883421
CAS No.: 610759-83-6
M. Wt: 475.61
InChI Key: MQBBLWBTWOWGTA-UHFFFAOYSA-N
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Description

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H29N3O3S and its molecular weight is 475.61. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular activity.

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell wall defects, which can result in the death of the bacterium . The downstream effects of this disruption are still being studied.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of the mycobacterial cell wall. This can lead to the death of the bacterium, providing a potential mechanism for its anti-tubercular activity .

Biological Activity

The compound 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features combining benzothiazole and chromenone moieties. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S. The structural complexity arises from the presence of both a benzothiazole group and a chromenone structure, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis typically involves multi-step reactions starting from 2-aminobenzothiazole and chromenone derivatives. A common method includes:

  • Condensation Reaction : Reacting 2-aminobenzothiazole with a chromenone derivative in the presence of a base such as potassium carbonate.
  • Cyclization : The intermediate product undergoes cyclization under acidic or basic conditions.
  • Purification : Techniques such as recrystallization or column chromatography are employed to purify the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cellular processes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various kinases by binding to their active sites, thus blocking their activity.
  • Molecular Interactions : Its structure allows for hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole and chromone exhibit anticancer activities. For instance, related compounds have shown inhibition of the ATR kinase pathway, which is crucial for DNA damage response in cancer cells .

Table 1: Biological Activities of Related Compounds

Compound NameTargetActivityConcentration (µM)
Compound 7aATR KinaseInhibition of pChk13.995
Compound 7hChk1Inhibition2 - 5
Compound 7lChk1Inhibition5

Case Studies

In a study examining the biological effects of similar compounds, it was demonstrated that modifications in the chromenone structure could significantly enhance anticancer properties by improving bioavailability and reducing toxicity .

Another research highlighted the potential of benzothiazole derivatives in treating bacterial infections due to their ability to disrupt bacterial cell wall synthesis .

Potential Therapeutic Uses

Given its structural attributes, this compound shows promise in several therapeutic areas:

  • Anticancer Agents : Targeting kinases involved in tumor growth.
  • Antimicrobial Agents : Disrupting bacterial functions.
  • Anti-inflammatory Agents : Modulating inflammatory pathways.

Safety and Efficacy

Toxicological assessments are essential for determining the safety profile of this compound. Preliminary studies suggest low cytotoxicity at therapeutic concentrations, making it a candidate for further development in clinical settings.

Properties

IUPAC Name

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S/c1-26(2)10-15-11-27(3,13-26)14-30(15)12-17-19(31)9-8-16-22(32)21(24(28)33-23(16)17)25-29-18-6-4-5-7-20(18)34-25/h4-9,15,31H,10-14,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBBLWBTWOWGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=NC6=CC=CC=C6S5)N)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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